molecular formula C19H20N2O4S3 B12207570 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B12207570
M. Wt: 436.6 g/mol
InChI Key: CBTFVYKADSXHAX-QSJINSDNSA-N
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Description

This compound features a hybrid structure combining a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked to a propanamide chain, which is further connected to a thiazolidinone core with a conjugated (5Z)-4-oxo-2-thioxo group and a (2E)-3-phenylpropenylidene substituent. The stereochemistry (Z/E configuration) at the exocyclic double bonds is critical for its conformational stability and intermolecular interactions. Its synthesis typically involves multi-step heterocyclization and condensation reactions, as seen in analogous thiazolidinone derivatives .

Properties

Molecular Formula

C19H20N2O4S3

Molecular Weight

436.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H20N2O4S3/c22-17(20-15-10-12-28(24,25)13-15)9-11-21-18(23)16(27-19(21)26)8-4-7-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,20,22)/b7-4+,16-8-

InChI Key

CBTFVYKADSXHAX-QSJINSDNSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C15H16N2O4S4
Molecular Weight 416.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-{(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl}propanamide
InChI Key QZARJDVKCXBIOF-WQLSENKSSA-N

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with thiazolidinone cores exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer potential. The compound may share similar mechanisms with other thiazolidinones that have been shown to induce apoptosis in cancer cells. A notable study found that certain thiazolidinone derivatives acted as dual inhibitors of cyclooxygenase (COX) enzymes and exhibited antitumor activity in various cancer cell lines .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Induction of Apoptosis in Cancer Cells : By activating intrinsic apoptotic pathways, these compounds may promote programmed cell death in neoplastic cells.
  • Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in inflammatory processes or cancer progression.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that thiazolidinone derivatives could inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. The compound's structure was linked to enhanced selectivity for cancer cells over normal cells .

Comparison with Similar Compounds

(a) 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide ()

  • Structural differences : The 4-chlorobenzylidene group replaces the (2E)-3-phenylpropenylidene moiety, and the terminal amide is attached to a thiazol-2-yl group instead of the 1,1-dioxidotetrahydrothiophen-3-yl unit.

(b) 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide ()

  • Structural differences : A thiophene ring replaces the phenylpropenylidene group, and the terminal amide is linked to a simple phenyl group.
  • Impact : The thiophene’s aromaticity and smaller size may reduce steric hindrance, favoring interactions with planar enzyme active sites. The absence of a sulfone group (as in the target compound) likely decreases polarity .

Substituent-Modified Analogs

(a) 3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide ()

  • Structural differences : A 4-methylbenzylidene group and a 5-methylthiadiazolyl amide substituent are present.
  • The thiadiazole ring introduces additional hydrogen-bonding sites compared to the target compound’s tetrahydrothiophene sulfone .

(b) (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide ()

  • Structural differences : A 3-hydroxyphenyl group replaces the sulfone-containing tetrahydrothiophene unit.
  • Impact: The phenolic hydroxyl group introduces acidity (predicted pKa ~9.53) and hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the sulfone analog .

Crystallographic and Computational Analysis

  • Software tools : SHELXL and ORTEP-3 are widely used for refining crystal structures and visualizing stereochemistry. For example, the (E)-configuration of imine groups in analogous compounds was confirmed via single-crystal X-ray analysis .
  • Molecular properties : The target compound’s molecular weight (~500–550 g/mol, estimated) and logP (predicted >3) suggest moderate bioavailability, influenced by the sulfone’s polarity.

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) Notable Features Evidence Source
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, (2E)-3-phenylpropenylidene ~550 (est.) High polarity due to sulfone; extended π-system -
4-Cl-benzylidene, thiazol-2-yl 408.87 Electronegative Cl enhances binding
Thiophen-2-ylmethylidene, phenyl 413.48 Lower polarity; thiophene improves planar interactions
4-methylbenzylidene, 5-methylthiadiazolyl 398.5 Increased lipophilicity; thiadiazole introduces H-bonding
4-methylbenzylidene, 3-hydroxyphenyl 398.5 Phenolic OH improves solubility but reduces stability

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